2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethylpropanamide is a complex organic compound with a unique structure that includes a piperidine ring, an amide group, and an amino group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethylpropanamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of benzylamine with a suitable aldehyde to form an imine, which is then reduced to form the piperidine ring. The resulting piperidine derivative is then reacted with ethylamine and a suitable acylating agent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or secondary amines.
Scientific Research Applications
2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethylpropanamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-ethylpropanamide: A simpler analog with similar functional groups but lacking the piperidine ring.
N-benzylpiperidine: Contains the piperidine ring but lacks the amide and amino groups.
Uniqueness
2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethylpropanamide is unique due to its combination of a piperidine ring, an amide group, and an amino group
Properties
Molecular Formula |
C18H29N3O |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethylpropanamide |
InChI |
InChI=1S/C18H29N3O/c1-3-20(18(22)15(2)19)14-17-11-7-8-12-21(17)13-16-9-5-4-6-10-16/h4-6,9-10,15,17H,3,7-8,11-14,19H2,1-2H3/t15?,17-/m0/s1 |
InChI Key |
GICXNEJWZRLKES-LWKPJOBUSA-N |
Isomeric SMILES |
CCN(C[C@@H]1CCCCN1CC2=CC=CC=C2)C(=O)C(C)N |
Canonical SMILES |
CCN(CC1CCCCN1CC2=CC=CC=C2)C(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.